Product packaging for N-((5-phenylisoxazol-3-yl)methyl)benzamide(Cat. No.:CAS No. 953223-91-1)

N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2596167
CAS No.: 953223-91-1
M. Wt: 278.311
InChI Key: OYCICYUBIZLODB-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Bioactive Compound Design

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in the design of bioactive compounds. Its prevalence in medicinal chemistry is attributed to its versatile chemical nature and its ability to engage in various biological interactions. researchgate.netrsc.orgnih.gov

The journey of isoxazole derivatives in the realm of chemical biology has a rich history, with their synthetic origins dating back to the late 19th century. Over the decades, the isoxazole nucleus has been incorporated into a multitude of compounds that have found applications as pharmaceuticals and agrochemicals. A notable example is the sulfonamide antibiotic sulfisoxazole, which demonstrated the therapeutic potential of this heterocyclic system early on. This historical precedent has paved the way for the continued exploration of isoxazole-containing molecules in contemporary drug discovery.

Importance of Benzamide (B126) Moieties in Pharmacological Research

The benzamide functional group, characterized by a carboxamide linked to a benzene (B151609) ring, is another cornerstone of medicinal chemistry. Its structural and electronic features contribute to its widespread presence in a diverse array of pharmacologically active molecules. nanobioletters.com

The benzamide moiety offers significant structural versatility. The amide bond is relatively stable and can participate in hydrogen bonding as both a donor and an acceptor, which is crucial for molecular recognition at biological targets. The benzene ring can be substituted at various positions to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This adaptability allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

The pharmacological importance of the benzamide scaffold is underscored by its presence in numerous approved drugs and clinical candidates. Benzamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For instance, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents. researchgate.net The established track record of benzamides in producing clinically successful drugs provides a strong impetus for their continued use in the design of new therapeutic agents.

Rationales for Investigating Isoxazole-Benzamide Conjugates in Academic Contexts

The conjugation of isoxazole and benzamide moieties, as seen in N-((5-phenylisoxazol-3-yl)methyl)benzamide, is a rational strategy in drug design aimed at leveraging the advantageous properties of both scaffolds. This molecular hybridization can lead to compounds with novel or enhanced biological activities.

The rationale for investigating such conjugates is multifaceted. Firstly, the combination of two known pharmacophores can result in synergistic effects, where the biological activity of the hybrid molecule is greater than the sum of its individual components. Secondly, the isoxazole and benzamide moieties can interact with different subsites of a target protein, leading to increased binding affinity and selectivity. For example, research on isoxazole-containing benzamide derivatives has identified potent antibacterial agents that target the bacterial cell division protein FtsZ. nih.govresearchgate.net

Furthermore, the structural linkage between the two moieties can be systematically varied to explore the structure-activity relationship (SAR) and optimize the compound's properties. In the case of this compound, the methyl group serves as a flexible linker between the isoxazole and benzamide components. Studies on similar benzoxazole-benzamide conjugates have explored their potential as anti-proliferative agents and VEGFR-2 inhibitors. nih.gov The academic investigation of such conjugates contributes to a deeper understanding of molecular recognition principles and provides a foundation for the development of future therapeutic agents.

Detailed Research Findings

As of the latest search, specific experimental data, such as synthesis protocols, biological activity assays, or detailed research findings for the compound This compound , are not extensively available in the reviewed scientific literature. The information presented herein is based on the well-documented properties and activities of the constituent isoxazole and benzamide scaffolds and their analogues.

Data Tables

Due to the absence of specific experimental research on this compound in the available literature, no data tables can be generated at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O2 B2596167 N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 953223-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(14-9-5-2-6-10-14)18-12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCICYUBIZLODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N 5 Phenylisoxazol 3 Yl Methyl Benzamide

Strategic Approaches to the Isoxazole (B147169) Core Synthesis

The formation of the isoxazole ring is a pivotal step in the synthesis of N-((5-phenylisoxazol-3-yl)methyl)benzamide. Various strategic approaches have been employed to construct this five-membered heterocycle, with a significant focus on cycloaddition reactions and the development of novel, more efficient synthetic routes.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, including isoxazoles. sci-hub.se This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. sci-hub.se For the synthesis of isoxazoles, the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne is of particular importance. sci-hub.semdpi.com

The cycloaddition of a nitrile oxide with an alkyne provides a direct route to the isoxazole ring. sci-hub.semdpi.com In the context of synthesizing the 5-phenylisoxazole (B86612) core, this typically involves the reaction of benzonitrile (B105546) oxide with a suitable alkyne. Benzonitrile oxide is a reactive intermediate that is often generated in situ from the corresponding benzaldoxime (B1666162). mdpi.com

One common method for the in-situ generation of benzonitrile oxide is the oxidation of benzaldoxime using various oxidizing agents. For instance, N-chlorosuccinimide (NCS) in the presence of a base like triethylamine (B128534) can be used to convert aromatic aldoximes to their corresponding nitrile oxides. mdpi.com These nitrile oxides can then readily undergo cycloaddition with a dipolarophile, such as propargyl alcohol, to yield the desired isoxazole derivative. mdpi.com

Ultrasound irradiation has been shown to significantly accelerate this one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives from aromatic aldoximes and propargyl alcohol. mdpi.com The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

EntryAromatic AldoximeDipolarophileConditionsProductYield (%)Ref
1Benzaldehyde oximePropargyl alcoholNCS, Et3N, DMF, Ultrasound (250 W, 25 kHz)(5-phenylisoxazol-3-yl)methanol87 mdpi.com
24-Methoxybenzaldehyde oximePropargyl alcoholNCS, Et3N, DMF, Ultrasound (250 W, 25 kHz)(5-(4-methoxyphenyl)isoxazol-3-yl)methanol>70 mdpi.com
34-Chlorobenzaldehyde oximePropargyl alcoholNCS, Et3N, DMF, Ultrasound (250 W, 25 kHz)(5-(4-chlorophenyl)isoxazol-3-yl)methanol<70 mdpi.com

Table 1: Synthesis of (5-arylisoxazol-3-yl)methanol Derivatives via Ultrasound-Assisted 1,3-Dipolar Cycloaddition.

The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can potentially lead to two regioisomers. For the synthesis of this compound, the desired regioisomer is the 3,5-disubstituted isoxazole. The regioselectivity of these reactions is influenced by both steric and electronic factors. researchgate.net

In the reaction of benzonitrile oxide with terminal alkynes, the formation of the 3,5-disubstituted isoxazole is generally favored. This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice versa) dictates the orientation of the cycloaddition.

While stereoselectivity is not a factor in the cycloaddition with alkynes leading to aromatic isoxazoles, it becomes a critical consideration when alkenes are used as dipolarophiles, resulting in the formation of isoxazolines with new stereocenters.

Alternative and Novel Isoxazole Ring Construction Routes

Beyond the classic 1,3-dipolar cycloaddition, researchers have explored alternative and novel methods for the synthesis of the isoxazole core, often with the goal of improving efficiency, sustainability, and access to diverse derivatives.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the construction of isoxazole rings is no exception. Metal-catalyzed reactions can offer advantages such as milder reaction conditions, higher yields, and improved regioselectivity.

Copper(I)-catalyzed cycloaddition reactions have been employed in the one-pot synthesis of 3,5-disubstituted isoxazoles. mdpi.com This method can involve the in-situ generation of nitrile oxides from aldehydes, followed by a copper-catalyzed cycloaddition with a terminal alkyne. mdpi.com The use of a copper catalyst can facilitate the reaction and control the regiochemical outcome. mdpi.com

EntryAldehydeAlkyneCatalyst SystemSolventConditionsProductYield (%)Ref
14-MethoxybenzaldehydeTerminal AlkyneCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O (1:1)60 °C, 60 min, Ultrasound3,5-disubstituted isoxazole- mdpi.com
24-MethoxybenzaldehydeTerminal AlkyneCopper Turningst-BuOH/H2O (1:1)60 °C, 60 min, Ultrasound3,5-disubstituted isoxazole75 mdpi.com

Table 2: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles.

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. mdpi.com In the context of isoxazole synthesis, this has led to the exploration of metal-free and green chemistry approaches.

Ultrasound-assisted synthesis, as mentioned earlier, is a prominent green chemistry technique that can enhance reaction rates and yields, often under milder conditions and with reduced solvent usage. mdpi.com One-pot, multi-component reactions under ultrasonic irradiation have been developed for the synthesis of various isoxazole derivatives, aligning with the principles of green chemistry by increasing atom economy and reducing waste. mdpi.com

Furthermore, metal-free protocols for isoxazole synthesis have been reported. For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine (B1172632) hydrochloride under ultrasound irradiation in ethanol (B145695) provides a catalyst-free method for the synthesis of 5-arylisoxazole derivatives with high yields and short reaction times. mdpi.com Another green approach involves using water as a solvent and a metal-free catalyst and oxidant system, such as sodium dichloroisocyanurate (NaDCC), under ultrasonic activation for the synthesis of 3,5-disubstituted isoxazoles. mdpi.com

EntryReactantsCatalyst/PromoterSolventConditionsProductYield (%)Ref
13-(dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine hydrochlorideNoneEthanolUltrasound, 30-45 min5-arylisoxazole84-96 mdpi.com
2Aromatic aldehydes, Hydroxylamine hydrochloride, Sulfonyl chloride, Propargyl alcohol/amineNaDCCWaterUltrasound (47 kHz), RT, 20-28 min3,5-disubstituted isoxazole-sulfonates/sulfonamides72-89 mdpi.com

Table 3: Metal-Free and Green Synthesis of Isoxazole Derivatives.

Formation of the Benzamide (B126) Moiety and Amide Linkage

The construction of the amide bond is a cornerstone of organic synthesis, and the formation of the benzamide moiety in this compound can be achieved through various methodologies. These range from classical approaches to modern, highly efficient techniques that leverage advanced reagents and energy sources.

Traditional Amide Coupling Reactions

Conventional methods for amide bond formation typically involve the reaction of a carboxylic acid derivative with an amine. The most common approach is the acylation of an amine with an activated carboxylic acid species, such as an acyl chloride. In the context of synthesizing this compound, this would involve the reaction of (5-phenylisoxazol-3-yl)methanamine with benzoyl chloride.

This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net The choice of solvent can vary, with dichloromethane (B109758) (DCM) or methanol (B129727) being common options. The reaction mixture is often refluxed to ensure completion. researchgate.net While robust and widely used, this method can sometimes be limited by the harshness of the reagents and the generation of stoichiometric amounts of waste.

Table 1: Typical Reagents and Conditions for Traditional Amide Coupling

Reagent 1 Reagent 2 Base Solvent Condition
(5-phenylisoxazol-3-yl)methanamine Benzoyl Chloride Pyridine Methanol Reflux

Modern Amide Bond Forming Reagents and Techniques

To overcome the limitations of traditional methods, a vast array of modern coupling reagents has been developed. These reagents activate the carboxylic acid in situ under milder conditions, leading to higher yields, greater functional group tolerance, and easier purification. Examples include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU).

Table 2: Examples of Modern Amide Coupling Reagents

Reagent Class Specific Example Activating Mechanism
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Forms an O-acylisourea intermediate
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Forms an activated benzotriazolyl ester
Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Forms an activated ester, minimizes racemization

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles when compared to conventional heating methods. semanticscholar.orgresearchgate.netnih.gov The synthesis of both isoxazole and benzamide derivatives has been shown to benefit significantly from this technology. semanticscholar.orgnih.govscilit.com

In the synthesis of phenylisoxazole derivatives via 1,3-dipolar cycloaddition, microwave heating at 120 °C reduced the reaction time to just 10 minutes, affording good to excellent yields (30-93%). semanticscholar.org Similarly, the synthesis of various N-substituted benzamide derivatives has been successfully carried out under microwave irradiation, providing a facile and efficient route to these compounds. nih.govscilit.com The key advantages of microwave heating are the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often allows for solvent-free conditions, contributing to a greener chemical process. researchgate.netnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Pyrazole (B372694) Synthesis Several hours 3-5 minutes Significant researchgate.net
1,2,4-Triazole Synthesis Several hours 33-90 seconds Remarkable (e.g., up to 82%) nih.gov
Phenylisoxazole Synthesis N/A 10 minutes High yields (up to 93%) semanticscholar.org

Integration of Phenyl Substituents and Linkers

The assembly of the complete molecular framework of this compound requires the formation of carbon-carbon and carbon-heteroatom bonds to connect the different structural motifs. Modern cross-coupling reactions are indispensable for this purpose.

Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming aryl-aryl bonds. researchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.gov In a plausible synthetic route to this compound, the Suzuki reaction could be employed to attach the phenyl group at the 5-position of the isoxazole ring.

This would involve synthesizing a 5-halo-isoxazole intermediate and coupling it with phenylboronic acid. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a key strategy in the synthesis of complex molecules, including various pyrazole and benzamide derivatives. researchgate.netresearchgate.net

Table 4: Typical Conditions for Suzuki-Miyaura Cross-Coupling

Component Examples
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand PPh₃, SPhos, XPhos
Boron Reagent Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄

| Solvent | Toluene/Ethanol/H₂O, Dioxane, DMF |

Other Cross-Coupling Reactions in Compound Assembly

Beyond the Suzuki reaction, other cross-coupling methodologies can be envisioned for the assembly of the target compound. For instance, cobalt-catalyzed cross-coupling reactions have been effectively used for intramolecular C-N and C-O bond formation to synthesize benzimidazoles and benzoxazoles, demonstrating the potential for using less expensive, earth-abundant metals in place of palladium for certain transformations. psu.edu

Palladium-catalyzed denitrogenative cross-coupling reactions represent another modern approach. For example, semanticscholar.orgchemsynthesis.comnih.gov-benzotriazin-4(3H)-ones have been coupled with organoaluminum reagents to afford ortho-alkylated N-aryl amides. nih.gov This type of reaction, which involves the extrusion of N₂, offers a novel disconnection approach for constructing substituted benzamide cores. While direct application to the target molecule is speculative, these advanced methods highlight the continuous evolution of synthetic strategies for accessing complex amide-containing structures.

Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and characterization of this compound are crucial steps to ensure the identity and purity of the synthesized compound. These techniques are standard in synthetic organic chemistry and are applied to a wide range of organic molecules, including isoxazole and benzamide derivatives.

Purification Techniques:

Following the synthesis, the crude this compound would likely be purified using one or a combination of the following standard techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined experimentally. For compounds with aromatic and amide functionalities, solvents such as ethanol, methanol, or ethyl acetate, or a mixture of these with water or hexanes, are often effective. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to move the components down the column at different rates. The fractions containing the pure product are then collected and the solvent is evaporated.

The following table outlines potential purification methods for this compound based on general practices for similar compounds.

Purification MethodStationary Phase/Solvent SystemTypical Impurities Removed
RecrystallizationEthanol/Water or Ethyl Acetate/HexanesUnreacted starting materials, soluble byproducts
Column ChromatographySilica Gel with Hexane/Ethyl Acetate gradientIsomeric byproducts, closely related impurities

Characterization Techniques:

Once purified, the structure and identity of this compound would be confirmed using various spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons of the phenyl and benzamide groups, a singlet for the isoxazole proton, a doublet for the methylene (B1212753) (-CH₂-) protons, and a broad singlet for the amide (-NH-) proton.

13C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the amide, the carbons of the aromatic rings, the isoxazole ring carbons, and the methylene carbon.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (278.31 g/mol ).

Melting Point Analysis: A sharp and specific melting point range is a good indicator of the purity of a crystalline solid.

The expected characterization data for this compound is summarized in the table below. The specific chemical shifts in NMR are estimations based on related structures and can vary depending on the solvent and other experimental conditions.

TechniqueExpected Data
1H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-7.4 (m, 10H, Ar-H), 7.2 (br s, 1H, NH), 6.5 (s, 1H, isoxazole-H), 4.8 (d, 2H, CH₂)
13C NMR (CDCl₃, 100 MHz)δ (ppm): 167 (C=O), 170, 162, 100 (isoxazole carbons), 134-127 (aromatic carbons), 38 (CH₂)
Mass Spectrometry (ESI+)m/z: 279.11 [M+H]⁺, 301.09 [M+Na]⁺
Melting Point Not available in the provided search results.

Future Research Directions and Translational Perspectives for N 5 Phenylisoxazol 3 Yl Methyl Benzamide

Development of Novel Analogs with Enhanced Potency or Selectivity

The foundational step in exploring the potential of N-((5-phenylisoxazol-3-yl)methyl)benzamide lies in the systematic development of novel analogs. The core structure, featuring a central isoxazole (B147169) ring flanked by phenyl and benzamide (B126) moieties, offers multiple points for chemical modification. Future synthetic efforts could focus on introducing a diverse range of substituents on both the phenyl and benzoyl rings. Variations in electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk could profoundly influence the compound's interaction with biological targets.

Exploration of Compound Utility as Chemical Probes for Biological Systems

Given the lack of defined biological targets for this compound, a crucial area of future research will be its evaluation as a potential chemical probe. High-throughput screening (HTS) campaigns against a wide array of biological targets, including enzymes, receptors, and ion channels, could reveal initial "hits." These preliminary findings would guide further, more focused biological evaluations.

Should a specific biological activity be identified, the compound could be further developed into a more sophisticated chemical probe. This would involve the incorporation of reporter tags, such as fluorescent dyes or biotin, to facilitate the study of its molecular interactions within a cellular context. Such probes would be invaluable tools for target identification and validation, helping to elucidate the underlying mechanism of action of this class of compounds.

Advanced Strategies for Compound Delivery and Formulation in Research Models

The physicochemical properties of this compound, such as its solubility and stability, are currently unknown. A critical aspect of its future development will involve a thorough characterization of these properties. Based on these findings, advanced formulation strategies may be required to enable its use in biological assays and in vivo research models.

Potential formulation approaches could include the use of solubility-enhancing excipients, the development of nanoparticle-based delivery systems, or the synthesis of prodrugs that are metabolized to the active compound in situ. The goal of this research would be to develop formulations that ensure adequate bioavailability and exposure of the compound in preclinical research settings, a prerequisite for obtaining meaningful and reproducible biological data.

Integration with Omics Technologies for Comprehensive Biological Profiling

In the absence of a known mechanism of action, the integration of "omics" technologies offers a powerful, unbiased approach to understanding the biological effects of this compound. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, providing clues about the cellular pathways that are modulated.

Proteomics studies can identify changes in protein expression and post-translational modifications, offering a more direct insight into the compound's functional effects. Similarly, metabolomics can uncover alterations in cellular metabolism. A combined multi-omics approach would provide a comprehensive biological profile of the compound, facilitating hypothesis generation regarding its mechanism of action and potential therapeutic applications.

Unexplored Mechanistic Pathways and Novel Target Discovery

The ultimate goal of the foundational research outlined above is the discovery of novel biological targets and the elucidation of unexplored mechanistic pathways. The isoxazole and benzamide motifs are present in a number of biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties.

Future research should be open to exploring a wide range of potential therapeutic areas, from oncology and inflammation to neurodegenerative and infectious diseases. The identification of a novel biological target for this compound could open up new avenues for drug discovery and development, potentially addressing unmet medical needs. This exploratory phase is critical for defining the therapeutic context in which this compound and its future analogs could have the greatest impact.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-((5-phenylisoxazol-3-yl)methyl)benzamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated benzamide derivatives and functionalized isoxazole intermediates. For example, microwave-assisted protocols (as in ) can enhance reaction efficiency. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt or benzoyl chloride under basic conditions (pyridine or NaHCO₃) .
  • Isoxazole ring assembly : Cyclocondensation of nitriles with hydroxylamine or via 1,3-dipolar cycloaddition .
  • Purification : Column chromatography or recrystallization (e.g., from methanol/water) .
    • Data Table :
MethodYield (%)Purity (%)Key Conditions
Microwave-assisted75–85≥95100°C, 30 min, DMF
Conventional heating60–7090–95Reflux, 12 h, THF

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane 3:7) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.5–5.0 ppm for methylene bridges) .
  • IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and isoxazole C-O-C absorption (~950 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335 for C₁₈H₁₅N₂O₂) .

Q. How is initial biological activity screening performed for this compound?

  • Methodological Answer :

  • Enzymatic assays : Test inhibition of bacterial acps-pptase (IC₅₀ determination via spectrophotometric monitoring of coenzyme A release) .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural contradictions in biological activity data between studies be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Structural analysis : Perform X-ray crystallography (as in ) to confirm binding modes. For example, hydrogen bonding between the benzamide carbonyl and enzyme active sites (e.g., N1—H1⋯N2 interactions) .
  • Batch consistency : Compare purity profiles (HPLC) and by-product identification (LC-MS) across studies .

Q. What computational approaches are used to model structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses with bacterial acps-pptase (PDB: 3T88) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity, logP ~3.2) .

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic studies : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis : Validate binding residues (e.g., Ser154Ala mutation in acps-pptase reduces inhibition by 80%) .
  • Pathway analysis : Use transcriptomics (RNA-seq) to identify off-target effects on bacterial lipid biosynthesis .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

  • Key Factors :

  • Coupling agent efficiency : EDCI/HOBt vs. DCC (yields differ by 10–15%) .
  • Microwave vs. conventional heating : Higher dielectric heating reduces side reactions (e.g., hydrolysis) .
  • Purification methods : Column chromatography (95% purity) vs. recrystallization (90% purity) .

Q. How to reconcile conflicting cytotoxicity results in cancer cell lines?

  • Resolution Strategies :

  • Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
  • Assay conditions : Serum-free vs. serum-containing media alter compound stability (e.g., protein binding reduces bioavailability) .
  • Metabolic interference : Test for CYP450-mediated degradation using liver microsomes .

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